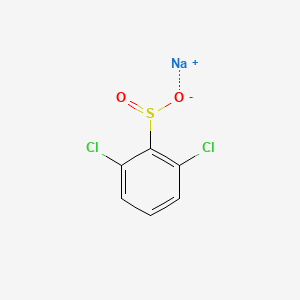
Sodium 2,6-dichlorobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃Cl₂NaO₂S. It is a sodium salt of 2,6-dichlorobenzenesulfinic acid and is commonly used in various chemical reactions due to its unique properties. This compound is particularly noted for its role as a sulfonylating agent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichlorobenzene-1-sulfinate typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:
2,6-Dichlorobenzenesulfonyl chloride+Sodium sulfite→Sodium 2,6-dichlorobenzene-1-sulfinate+By-products
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions to facilitate the reaction and efficient separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,6-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: 2,6-Dichlorobenzenesulfonic acid.
Reduction: 2,6-Dichlorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,6-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium 2,6-dichlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets and pathways involved include:
Nucleophilic attack: The nucleophile attacks the sulfur atom, leading to the displacement of the leaving group.
Formation of sulfonylated products: The reaction proceeds through a transition state, resulting in the formation of the sulfonylated product.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,6-dichlorobenzene-1-sulfinate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. Compared to other sodium sulfinates, it offers distinct advantages in terms of reaction conditions and product yields .
Eigenschaften
Molekularformel |
C6H3Cl2NaO2S |
|---|---|
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
sodium;2,6-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
VADMBKGBCKBQHC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


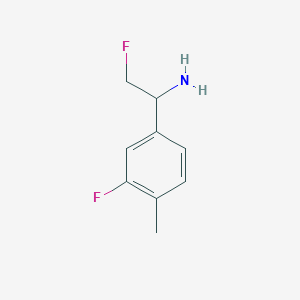

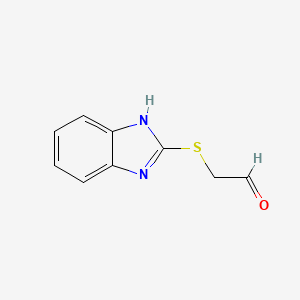
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
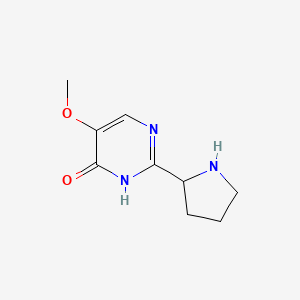
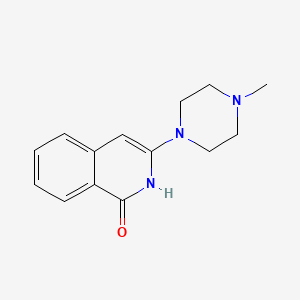
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
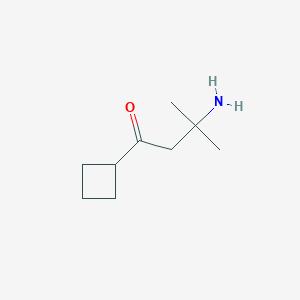
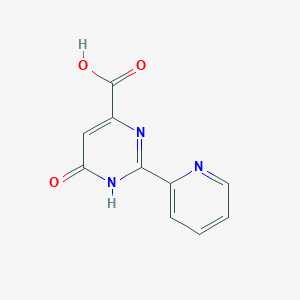
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
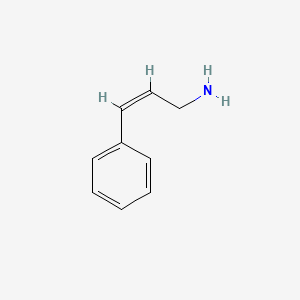
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
